Cas no 208263-80-3 (PCB 52-13C12)

PCB 52-13C12 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P216562-5mg |
PCB 52-13C12 |
208263-80-3 | 5mg |
$15648.00 | 2023-05-17 | ||
TRC | P216562-1mg |
PCB 52-13C12 |
208263-80-3 | 1mg |
$3720.00 | 2023-05-17 | ||
TRC | P216562-2.5mg |
PCB 52-13C12 |
208263-80-3 | 2.5mg |
$ 9200.00 | 2023-09-06 | ||
TRC | P216562-.5mg |
PCB 52-13C12 |
208263-80-3 | 5mg |
$1964.00 | 2023-05-17 | ||
TRC | P216562-0.5mg |
PCB 52-13C12 |
208263-80-3 | 0.5mg |
$ 1710.00 | 2023-02-02 |
PCB 52-13C12 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
PCB 52-13C12に関する追加情報
Professional Introduction to Compound with CAS No. 208263-80-3 and Product Name: PCB 52-13C12
The compound with the CAS number 208263-80-3 and the product name PCB 52-13C12 represents a significant advancement in the field of chemical and pharmaceutical research. This compound, belonging to the polychlorinated biphenyl (PCB) family, has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. PCBs, as a class of organic compounds, have been extensively studied for their environmental impact, industrial utility, and biological interactions. The specific isomer 52-13C12 is distinguished by its distinct chlorine substitution pattern, which influences its chemical reactivity and biological behavior.
In recent years, the study of PCB isomers has seen remarkable progress, particularly in understanding their role in environmental chemistry and toxicology. The compound PCB 52-13C12, with its specific chlorine distribution, has been identified as a subject of interest in both industrial processes and laboratory research. Its molecular structure allows for diverse chemical modifications, making it a valuable candidate for synthesizing novel compounds with tailored properties. This has opened up new avenues in drug development, material science, and environmental remediation.
One of the most compelling aspects of PCB 52-13C12 is its potential application in pharmaceutical research. Polychlorinated biphenyls have been explored for their ability to interact with biological systems, often serving as intermediates in the synthesis of bioactive molecules. The unique electronic properties of PCB 52-13C12 make it an attractive scaffold for designing molecules that can modulate biological pathways. Recent studies have demonstrated its utility in developing compounds that exhibit anti-inflammatory and antioxidant properties, which are crucial in treating chronic diseases.
The environmental chemistry of PCB 52-13C12 is another area of intense investigation. As a member of the PCB family, it is subject to environmental degradation processes such as photolysis and biodegradation. However, its stability under various conditions makes it a persistent pollutant in certain ecosystems. Researchers are currently focusing on developing efficient methods for detecting and mitigating the presence of PCB 52-13C12 in environmental matrices. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been instrumental in characterizing its environmental footprint.
Industrial applications of PCB 52-13C12 are also emerging as significant areas of interest. Its thermal stability and chemical inertness make it suitable for use as a dielectric fluid in electrical equipment. Additionally, its compatibility with other organic compounds allows for its incorporation into specialty polymers and coatings that exhibit enhanced durability and resistance to harsh conditions. These properties are particularly valuable in industries where material performance under extreme conditions is paramount.
The synthesis of PCB 52-13C12 represents a challenging yet rewarding endeavor for chemists. The process involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic chemistry have enabled more efficient synthetic routes, reducing the environmental impact associated with production processes. These innovations not only improve the scalability of producing PCB 52-13C12 but also enhance its accessibility for further research and application development.
In conclusion, the compound with CAS number 208263-80-3 and product name PCB 52-13C12 stands out as a versatile molecule with broad implications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, environmental science, and industrial applications. As research continues to uncover new aspects of its behavior and potential uses, PCB 52-13C12 is poised to play a pivotal role in shaping future advancements in chemistry and related fields.
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